molecular formula C32H15ClCuN8 B13739127 (1-Chlorophthalocyaninato)copper CAS No. 147-13-7

(1-Chlorophthalocyaninato)copper

Cat. No.: B13739127
CAS No.: 147-13-7
M. Wt: 610.5 g/mol
InChI Key: KBHMYGKCXJXPNQ-UHFFFAOYSA-N
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Description

(1-Chlorophthalocyaninato)copper is a chlorinated derivative of copper phthalocyanine, a class of compounds known for their vibrant colors and stability. These compounds are widely used in dyes, pigments, and electronic applications due to their excellent chemical and thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Chlorophthalocyaninato)copper typically involves the reaction of phthalonitrile with a copper salt in the presence of a chlorinating agent. The process can be carried out under various conditions, including high temperatures and the use of solvents such as quinoline .

Industrial Production Methods: Industrial production often involves the sublimation of the compound in a vacuum to obtain high-purity crystals. The process may also include the deposition of thin films on substrates at controlled temperatures to achieve the desired crystalline structure .

Chemical Reactions Analysis

Types of Reactions: (1-Chlorophthalocyaninato)copper undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of copper phthalocyanine, each with unique properties and applications .

Scientific Research Applications

(1-Chlorophthalocyaninato)copper has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1-Chlorophthalocyaninato)copper exerts its effects involves its interaction with molecular targets such as enzymes and cellular structures. The compound can generate reactive oxygen species (ROS) under specific conditions, leading to oxidative stress and cell damage. This property is particularly useful in applications like photodynamic therapy, where controlled ROS generation can target cancer cells .

Comparison with Similar Compounds

Uniqueness: (1-Chlorophthalocyaninato)copper is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its ability to form stable thin films and its reactivity in various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

CAS No.

147-13-7

Molecular Formula

C32H15ClCuN8

Molecular Weight

610.5 g/mol

IUPAC Name

copper;23-chloro-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene

InChI

InChI=1S/C32H15ClN8.Cu/c33-23-15-7-14-22-24(23)32-40-30-21-13-6-5-12-20(21)28(38-30)36-26-17-9-2-1-8-16(17)25(34-26)35-27-18-10-3-4-11-19(18)29(37-27)39-31(22)41-32;/h1-15H;/q-2;+2

InChI Key

KBHMYGKCXJXPNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C(=C([N-]6)[N-]3)C=CC=C7Cl)C8=CC=CC=C85)C9=CC=CC=C94.[Cu+2]

Origin of Product

United States

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